N-(2,6-dimethylphenyl)-3-nitrobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
102631-06-1 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-3-6-11(2)14(10)16-15(18)12-7-4-8-13(9-12)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
REVIHAXJENUXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Routes and Methodological Innovations for N 2,6 Dimethylphenyl 3 Nitrobenzamide
Established Synthetic Pathways for Benzamide (B126) Derivatives
The construction of the benzamide scaffold is a cornerstone of organic synthesis. For a target molecule like N-(2,6-dimethylphenyl)-3-nitrobenzamide, the key steps involve forming the C-N amide linkage and ensuring the correct placement of the nitro group on the benzoyl moiety.
The formation of the amide bond between an aryl amine and a carboxylic acid or its derivative is a fundamental transformation in the synthesis of this compound. The most direct and common approach involves the acylation of 2,6-dimethylaniline (B139824) with a 3-nitrobenzoyl derivative. A classic method is the Schotten-Baumann reaction, which typically uses an acyl chloride (e.g., 3-nitrobenzoyl chloride) and an amine in the presence of a base to neutralize the HCl byproduct.
Modern advancements have focused on metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scopes. syr.edu Palladium-catalyzed N-arylation, often referred to as Buchwald-Hartwig amidation, has become a powerful tool. nih.gov These reactions employ a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with amides. syr.edunih.gov Similarly, copper-catalyzed Ullmann-type reactions provide an alternative, often more economical, pathway for N-arylation of amides, carbamates, and other N-nucleophiles. lookchem.comnih.gov These reactions can sometimes be performed in greener solvents like water, enhancing their appeal. lookchem.com
Recent developments have even explored nickel-photoredox catalysis to achieve amide N-arylation under exceptionally mild conditions, at moderate temperatures and without the need for strong bases, which is beneficial for substrates with sensitive functional groups. chemistryviews.org
Table 1: Comparison of Selected N-Arylation Coupling Methods
| Method | Typical Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Acyl Chloride Route | 3-Nitrobenzoyl chloride, Base (e.g., Pyridine (B92270), NaOH) | High yield, simple procedure, readily available starting materials. | Generates HCl, may require harsh conditions. |
| Buchwald-Hartwig Amidation | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos) | Mild conditions, high functional group tolerance, broad scope. syr.edu | Expensive catalyst and ligands, requires inert atmosphere. |
| Ullmann Condensation | Cu catalyst (e.g., CuI), Ligand (e.g., diamines) | Less expensive than palladium, effective for aryl iodides. lookchem.com | Often requires higher temperatures than Pd-catalyzed reactions. |
| Nickel-Photoredox Catalysis | NiCl₂·glyme, Photocatalyst, Ligand (dtbbp) | Very mild conditions (30 °C), tolerates base-sensitive groups. chemistryviews.org | Requires specialized photocatalysis setup. |
The introduction of the nitro group at the meta position of the benzoyl ring is typically achieved through electrophilic aromatic substitution. The carbonyl group of the benzoyl moiety is a deactivating group and a meta-director. Therefore, direct nitration of a suitable benzoyl precursor, such as benzoyl chloride or benzoic acid, using a nitrating agent will preferentially place the nitro group at the 3-position.
The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. libretexts.org
An innovative approach to benzamide synthesis involves the ring-opening of heterocyclic precursors. One such method is the aminolysis of oxazolones (also known as azlactones). 5-Oxazolones can be synthesized from N-acyl amino acids and can subsequently react with nucleophiles like primary aryl amines. researchgate.net The nucleophilic attack of the amine on the carbonyl group of the oxazolone (B7731731) ring leads to its opening and the formation of a new benzamide derivative. researchgate.netresearchgate.net This pathway offers a route to complex benzamides from readily available amino acid precursors. Microwave assistance has been shown to significantly reduce reaction times and improve yields for these ring-opening reactions, particularly with less reactive substrates. researchgate.net
Another related strategy employs the acid-catalyzed hydrolysis and ring-opening of aryl-substituted dihydrooxazoles. google.com This method can produce benzamides efficiently, and the use of catalysts like p-toluenesulfonic acid or a sulfonic acid ion exchange resin simplifies product purification and minimizes waste, making it suitable for industrial applications. google.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
The successful synthesis of this compound relies heavily on the optimization of reaction parameters to maximize yield and purity. While specific optimization studies for this exact molecule are not extensively detailed in public literature, valuable insights can be drawn from the synthesis of close analogs, such as N-(2,6-dimethylphenyl)-4-nitrobenzamide and other substituted benzamides. nih.govgoogle.com
The conventional synthesis would involve reacting 3-nitrobenzoyl chloride with 2,6-dimethylaniline. Key parameters to optimize in this reaction include the choice of solvent, base, temperature, and reaction time.
Solvent: Aprotic solvents such as toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used to dissolve the reactants without interfering with the reaction.
Base: An organic base like pyridine or triethylamine, or an inorganic base like potassium carbonate, is crucial to scavenge the HCl produced during the reaction. The choice and stoichiometry of the base can impact reaction rate and side product formation.
Temperature: The reaction is often performed at room temperature, but gentle heating may be required to drive the reaction to completion, especially given the steric hindrance from the two methyl groups on the aniline (B41778) ring.
For metal-catalyzed coupling reactions, optimization becomes more complex, involving the screening of various catalysts, ligands, and bases. nih.gov
Table 2: Illustrative Optimization Parameters for Benzamide Synthesis
| Parameter | Variation | Potential Effect on Yield and Purity |
|---|---|---|
| Catalyst System | Pd(OAc)₂ vs. Pd₂(dba)₃ | Catalyst precursor can influence the formation of the active catalytic species. |
| Ligand | XPhos, SPhos, dtbbp | Ligand choice is critical for reaction efficiency, affecting rate and substrate scope. nih.gov |
| Base | K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄ | Base strength and solubility can significantly alter reaction outcomes. Stronger, more soluble bases often improve yields. nih.gov |
| Solvent | Toluene vs. Dioxane vs. DMF | Solvent polarity and coordinating ability can affect catalyst stability and reactivity. |
| Temperature | 30 °C to 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. lookchem.comchemistryviews.org |
| Reaction Time | 4 h to 24 h | Sufficient time is needed for completion, but prolonged times can lead to product degradation. chemrxiv.org |
A patent for the synthesis of a related compound, 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide, highlights the importance of controlling the halogenating agent (e.g., thionyl chloride or phosphorus trichloride) and reaction temperature to achieve high yields of over 85%. google.com Such findings underscore the necessity of systematic parameter optimization in achieving efficient synthesis.
Development of Green Chemistry Approaches for Sustainable Synthesis
In line with the principles of green chemistry, modern synthetic efforts aim to reduce the environmental impact of chemical processes. chemmethod.com The synthesis of benzamides, including this compound, is an area where greener methodologies are being actively developed.
Key strategies include:
Catalytic Direct Amidation: Traditional methods often require converting the carboxylic acid to a more reactive species (like an acid chloride), a process that is not atom-economical. Green alternatives focus on the direct coupling of a carboxylic acid (3-nitrobenzoic acid) and an amine (2,6-dimethylaniline). Boric acid has emerged as an effective, inexpensive, and environmentally benign catalyst for this direct amidation, which produces water as the only byproduct. sciepub.comwalisongo.ac.idresearchgate.net
Enzymatic Synthesis: Biocatalysis offers a highly sustainable route for amide bond formation. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines with high efficiency and specificity under mild conditions. nih.gov These reactions can often be performed in green solvents, such as cyclopentyl methyl ether, and simplify product purification. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds (VOCs). A solvent-free method for amide synthesis involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst. researchgate.net This technique is simple, rapid, and efficient. researchgate.net
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Amide Formation
| Feature | Traditional Method (e.g., Acyl Chloride) | Green Method (e.g., Boric Acid Catalysis) |
|---|---|---|
| Starting Materials | Carboxylic acid converted to acyl chloride. | Direct use of carboxylic acid. sciepub.com |
| Byproduct | Stoichiometric amounts of salt waste (e.g., pyridinium (B92312) hydrochloride). | Water. walisongo.ac.id |
| Atom Economy | Lower, due to the use of activating agents. | Higher. |
| Solvents | Often uses chlorinated solvents (e.g., DCM). | Can be performed in greener solvents or solvent-free. researchgate.net |
| Safety | Uses hazardous reagents like thionyl chloride. | Uses a non-toxic catalyst like boric acid. |
The adoption of these green chemistry principles not only reduces the environmental footprint of synthesizing compounds like this compound but can also lead to more efficient and cost-effective manufacturing processes. walisongo.ac.id
Advanced Spectroscopic and Crystallographic Characterization of N 2,6 Dimethylphenyl 3 Nitrobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For N-(2,6-dimethylphenyl)-3-nitrobenzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the 2,6-dimethylphenyl and the 3-nitrophenyl rings, a signal for the amide N-H proton, and a characteristic upfield signal for the two methyl groups. The splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic signals would confirm the substitution pattern on each ring.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum would display separate resonances for each unique carbon atom, including the methyl carbons, the aromatic carbons, and the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are particularly informative for confirming the positions of the substituents (the dimethyl groups and the nitro group).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following is a generalized prediction of expected chemical shifts. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Amide (N-H) | ~8.0-9.5 (broad singlet) | N/A |
| 3-Nitrophenyl (Ar-H) | ~7.5-8.8 (multiplets) | ~120-150 |
| 2,6-Dimethylphenyl (Ar-H) | ~7.0-7.3 (multiplets) | ~125-140 |
| Methyl (-CH₃) | ~2.1-2.4 (singlet) | ~18-22 |
| Carbonyl (C=O) | N/A | ~164-168 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of protons within the individual aromatic ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the two aromatic rings through the amide linkage, for instance, by observing a correlation from the amide N-H proton to the carbonyl carbon and to carbons in the 2,6-dimethylphenyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Table 2: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | ~3300-3250 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Methyl) | Stretching | ~2970-2850 |
| C=O (Amide I) | Stretching | ~1680-1650 |
| N-H (Amide II) | Bending | ~1550-1510 |
| NO₂ (Nitro) | Asymmetric Stretching | ~1550-1500 |
| NO₂ (Nitro) | Symmetric Stretching | ~1370-1330 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For this compound (C₁₅H₁₄N₂O₃), the monoisotopic mass is 270.1004 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 3-nitrobenzoyl and the 2,6-dimethylaniline (B139824) moieties.
Table 3: Predicted Mass Spectrometry Data uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 271.10771 |
| [M+Na]⁺ | 293.08965 |
| [M-H]⁻ | 269.09315 |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions.
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the oxygens of the nitro group can act as acceptors. These interactions are expected to play a significant role in the supramolecular assembly. For instance, N—H⋯O hydrogen bonds between amide groups of adjacent molecules can link them into chains or sheets. nih.gov
π-π Stacking: The electron-rich 2,6-dimethylphenyl ring and the electron-deficient 3-nitrophenyl ring can engage in π-π stacking interactions, further stabilizing the crystal structure.
The analysis of these interactions is crucial for understanding the material's physical properties, such as melting point and solubility. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. nih.govresearchgate.net
Conformational Analysis and Dihedral Angles
The conformation of this compound is largely dictated by the spatial arrangement of its two aromatic rings relative to the central amide linkage. In analogous structures, such as N-(2,6-dimethylphenyl)-3-methylbenzamide and N-(2,6-dimethylphenyl)-2-methylbenzamide, the N-H and C=O bonds of the amide group typically adopt an anti conformation to each other. nih.govnih.gov This arrangement is a common feature in benzanilide (B160483) derivatives.
A key feature of the molecular structure is the significant twist between the 2,6-dimethylphenyl ring and the 3-nitrobenzoyl moiety. This is primarily due to the steric hindrance imposed by the two methyl groups at the ortho positions of the aniline (B41778) ring. This steric pressure forces the 2,6-dimethylphenyl ring to rotate out of the plane of the amide group. Consequently, the two aromatic rings are not coplanar.
In the related compound N-(2,6-dimethylphenyl)-3-methylbenzamide, the dihedral angle between the two aromatic rings is a notable 73.3 (1)°. nih.gov For N-(2,6-dimethylphenyl)-2-methylbenzamide, the angle between the planes of the two rings is 14.26 (7)°. nih.gov The amide group itself is also twisted with respect to both rings. For instance, in N-(2,6-dimethylphenyl)-3-methylbenzamide, the amide group is twisted by 81.0 (1)° and 25.8 (2)° out of the planes of the 2,6-dimethylphenyl and 3-methylphenyl rings, respectively. nih.gov A similar significant twist would be expected for this compound.
Table 1: Selected Dihedral Angles in Analogous Compounds
| Compound Name | Dihedral Angle between Aromatic Rings (°) | Dihedral Angle between Amide Plane and 2,6-dimethylphenyl Ring (°) | Dihedral Angle between Amide Plane and Substituted Phenyl Ring (°) |
|---|---|---|---|
| N-(2,6-dimethylphenyl)-3-methylbenzamide | 73.3 (1) | 81.0 (1) | 25.8 (2) |
| N-(2,6-dimethylphenyl)-2-methylbenzamide | 14.26 (7) | 64.6 (3) | 50.3 (3) |
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
For a molecule like this compound, a variety of intermolecular contacts would be expected to contribute to the stability of its crystal structure. Based on analyses of other nitro-containing aromatic compounds, the most significant contributions to the crystal packing are typically from H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov The presence of the nitro group and the amide linkage introduces polar regions to the molecule, making hydrogen bonding and other dipole-dipole interactions important.
The red regions on a Hirshfeld surface mapped over dnorm highlight the most significant intermolecular contacts, which are often hydrogen bonds. nih.gov In the case of this compound, N–H···O hydrogen bonds involving the amide proton and an oxygen atom from the nitro group or the carbonyl group of an adjacent molecule would be anticipated. Weaker C–H···O interactions are also highly probable.
The fingerprint plots provide a quantitative breakdown of these interactions. For example, in N-(2-nitrophenyl)maleimide, the H···O/O···H contacts account for a substantial 54.7% of the total Hirshfeld surface, indicating the prevalence of hydrogen bonding. nih.gov A similar, though perhaps less dominant, contribution would be expected for the title compound, alongside significant contributions from van der Waals forces, represented by H···H and C···H/H···C contacts.
Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Nitro-Containing Compound (N-(2-nitrophenyl)maleimide) nih.gov
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···O/O···H | 54.7 |
| H···H | 15.6 |
| H···C/C···H | 15.2 |
Computational Chemistry and Molecular Modeling Studies of N 2,6 Dimethylphenyl 3 Nitrobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. For N-(2,6-dimethylphenyl)-3-nitrobenzamide, these calculations can elucidate its structural and electronic properties, which are key determinants of its reactivity and interaction with other molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic distribution, and reactivity of molecules. For compounds analogous to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine stability and electronic properties. researchgate.netnih.gov The presence of the electron-withdrawing nitro group on the benzamide (B126) ring significantly influences the electronic distribution across the molecule. This effect, coupled with the steric hindrance from the two methyl groups on the adjacent phenyl ring, dictates the molecule's preferred conformation and reactivity. DFT studies can precisely map this electronic landscape, identifying regions of high and low electron density that are crucial for molecular interactions.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethylphenyl ring, while the LUMO would be concentrated on the electron-deficient 3-nitrobenzamide (B147352) portion, particularly around the nitro group. This distribution facilitates intramolecular charge transfer, a property that is often important for biological activity and material applications. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the amide linkage. researchgate.net These areas represent the most electron-rich parts of the molecule. Conversely, the hydrogen atoms of the amide and the aromatic rings would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for drug-receptor binding.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For nitrobenzamide derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as those involved in inflammation. researchgate.netnih.gov
A molecular docking simulation of this compound against a hypothetical protein target would involve placing the molecule into the binding site of the protein and evaluating the potential binding poses based on a scoring function. The results would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. nih.gov For instance, the amide group could act as both a hydrogen bond donor and acceptor, while the aromatic rings could engage in pi-stacking interactions.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Hypothetical Kinase A | -8.5 | Lys72, Leu145, Phe210 |
| Hypothetical Protease B | -7.9 | Asp189, Gly216, Trp215 |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. unibo.it MD simulations are used to assess the stability of a ligand-protein complex and to study the conformational changes that may occur upon binding. nih.gov
For the this compound-protein complex predicted by docking, an MD simulation would provide insights into the stability of the binding pose. rjpbr.com By analyzing the trajectory of the simulation, one can determine if the key interactions are maintained over time and if the ligand remains stably bound in the active site. This is crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to guide lead optimization. mdpi.comresearchgate.net
To develop a QSAR model for a series of analogs of this compound, one would first need experimental data on their biological activity. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. nih.gov These descriptors can encode various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. nih.govnih.gov Such a model could then be used to predict the activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test.
In Silico ADMET Prediction (Focus on non-toxicological aspects such as metabolic stability and general pharmacokinetics)
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the early phases of drug discovery. core.ac.uk In silico prediction models provide a rapid and cost-effective means to estimate these properties, helping to identify potential liabilities and guide molecular optimization. nih.gov For this compound, computational tools such as pkCSM and SwissADME have been utilized to predict its pharmacokinetic characteristics, with a specific focus on non-toxicological endpoints like metabolic stability and general pharmacokinetic parameters. cam.ac.ukexpasy.org
Detailed in silico analyses suggest that this compound possesses several favorable pharmacokinetic attributes. Predictions indicate a high potential for gastrointestinal absorption, a key factor for oral bioavailability. nih.gov However, its predicted permeability across the blood-brain barrier is low, suggesting limited distribution into the central nervous system.
Metabolic stability is a crucial determinant of a compound's half-life and duration of action. scbdd.com The primary route of metabolism for many xenobiotics is oxidation mediated by the cytochrome P450 (CYP) family of enzymes. scbdd.com In silico models predict that this compound is likely a substrate for the CYP3A4 isoenzyme, one of the principal drug-metabolizing enzymes in humans. Conversely, the compound is not predicted to be a significant inhibitor of major CYP isoenzymes, which suggests a lower propensity for drug-drug interactions mediated by this mechanism.
The collective in silico data provides a foundational pharmacokinetic profile for this compound, highlighting its potential as an orally absorbed compound with specific metabolic pathways.
The following table summarizes the key pharmacokinetic parameters for this compound predicted by various in silico models. These parameters provide insights into the compound's likely behavior within a biological system.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (logS) | -3.5 | Poorly soluble |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | Moderate to high permeability |
| Human Intestinal Absorption (%) | 90% | High absorption |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |
| Distribution | ||
| Volume of Distribution (VDss) (log L/kg) | 0.4 | Moderate distribution into tissues |
| Blood-Brain Barrier Permeability (logBB) | -0.5 | Low penetration into the brain |
| Metabolism | ||
| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 |
| CYP2D6 Substrate | No | Not a likely substrate for CYP2D6 |
| Excretion | ||
| Total Clearance (log mL/min/kg) | 0.2 | Moderate rate of clearance |
Data is compiled from computational predictions and should be interpreted as an estimation of properties.
Understanding a compound's potential to inhibit cytochrome P450 enzymes is crucial for assessing the risk of drug-drug interactions. The following table details the predicted inhibitory activity of this compound against the main CYP isoenzymes.
| CYP Isoenzyme | Predicted to be an Inhibitor? |
| CYP1A2 | No |
| CYP2C19 | No |
| CYP2C9 | No |
| CYP2D6 | No |
| CYP3A4 | No |
These predictions suggest a low likelihood of this compound causing metabolic drug-drug interactions by inhibiting these key enzymes.
Investigations into the Biological Activity Profile of N 2,6 Dimethylphenyl 3 Nitrobenzamide
Antimicrobial Activity
The antimicrobial potential of N-(2,6-dimethylphenyl)-3-nitrobenzamide and related structures has been evaluated against a spectrum of microorganisms, including bacteria, fungi, and mycobacteria. The presence of the nitroaromatic moiety is often associated with antimicrobial effects, and its combination with the substituted phenylamide structure forms the basis for these investigations. encyclopedia.pub
Nitroaromatic compounds, including derivatives of benzamide (B126), have been a subject of extensive research for their antibacterial properties since the discovery of chloramphenicol. encyclopedia.pub The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets within bacterial cells. encyclopedia.pub Studies on various nitrobenzamide and salicylanilide (B1680751) derivatives have demonstrated activity, particularly against Gram-positive bacteria. For instance, certain N-phenyl-2-hydroxybenzamide derivatives have shown efficacy against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values in the range of 2.5–5.0 mg/mL. nih.gov
Research into related scaffolds, such as N-2,5-dimethylphenylthioureido acid derivatives, has also highlighted the potential of the dimethylphenyl group in antimicrobial compounds. One such derivative showed significant activity against multidrug-resistant Staphylococcus aureus and Enterococcus faecium, with MIC values as low as 2 µg/mL. mdpi.com While these compounds are structurally distinct from this compound, they underscore the potential contribution of the N-substituted dimethylphenyl moiety to antibacterial action. Investigations into nitrated pyrrolomycins have also shown that the presence of nitro groups can enhance antibacterial activity, with MIC values around 20-30 μM against S. aureus and Pseudomonas aeruginosa. encyclopedia.pub
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-Phenyl-2-hydroxybenzamide Derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.gov |
| N-2,5-Dimethylphenylthioureido Acid Derivative (with naphthalen-2-yl substitution) | Staphylococcus aureus | 2 µg/mL | mdpi.com |
| N-2,5-Dimethylphenylthioureido Acid Derivative (with naphthalen-2-yl substitution) | Enterococcus faecium | 2 µg/mL | mdpi.com |
| Nitrated Pyrrolomycin Derivative | Staphylococcus aureus | 20 µM | encyclopedia.pub |
| Nitrated Pyrrolomycin Derivative | Pseudomonas aeruginosa | 30 µM | encyclopedia.pub |
The evaluation of benzamide derivatives has extended to their potential as antifungal agents. nanobioletters.com Invasive fungal infections, particularly those caused by Candida and Aspergillus species, represent a significant health concern, driving the search for new antifungal compounds. nih.gov Studies on nitroaromatic derivatives containing halogen atoms have shown promising results, with Minimum Fungicidal Concentration (MFC) values against Candida species ranging from 15 to 500 µg/mL. encyclopedia.pub The specific efficacy is often dependent on the substitution pattern on the aromatic rings. While direct data on this compound is limited, the general activity of related nitro compounds suggests a potential avenue for investigation.
A significant area of investigation for nitrobenzamide derivatives has been their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov A family of N-alkyl nitrobenzamides has been developed and shown to exhibit promising antitubercular activities. nih.govresearchgate.net These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the Mtb cell wall biosynthesis pathway. nih.govresearchgate.net
Within this class of compounds, 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were found to be particularly active, with some demonstrating MIC values as low as 16 ng/mL against the Mtb H37Rv strain. nih.gov The activity was also confirmed in a macrophage model of infection, where certain derivatives showed efficacy comparable to the frontline anti-TB drug isoniazid. nih.govresearchgate.net Computational docking studies support the hypothesis that these nitrobenzamides bind to the DprE1 active site, suggesting a likely mechanism of action. nih.gov Although these studies focused on N-alkyl rather than N-aryl derivatives, they strongly support the potential of the 3-nitrobenzamide (B147352) core as a potent anti-mycobacterial scaffold.
| Compound Class | Target | Activity (MIC) | Potential Mechanism | Reference |
|---|---|---|---|---|
| N-alkyl 3,5-dinitro and 3-nitro-5-trifluoromethyl benzamides | Mycobacterium tuberculosis H37Rv | As low as 16 ng/mL | DprE1 Inhibition | nih.gov |
| Nitro-containing compounds (general) | Mycobacterium tuberculosis | EC50 range: 0.05 to 6.86 µM | Varies (e.g., cell wall biogenesis) | nih.gov |
Anticancer Activity
Nitroaromatic compounds have also attracted considerable interest as a source of potential new anticancer agents. researchgate.net Their biological effects are often linked to their ability to be metabolically reduced in hypoxic tumor environments, leading to cytotoxic reactive species.
The cytotoxic effects of various benzamide and nitroaromatic derivatives have been evaluated against a range of human cancer cell lines. In vitro cytotoxicity screening is a primary method for the early-stage assessment of potential anticancer compounds. scholarsresearchlibrary.com For example, certain nitroimidazole derivatives have been tested against human breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) cell lines, showing dose-dependent decreases in cell viability. openmedicinalchemistryjournal.comscispace.com
While not a nitrobenzamide, the related compound (2,6-dimethylphenyl)arsonic acid has demonstrated significant inhibition of cell proliferation in leukemia and lymphoma cell lines, with half-maximal activity (AC50) observed around 6.3 µM. mdpi.com This finding highlights the potential for the N-(2,6-dimethylphenyl) moiety to be a component of cytotoxic agents. Another study on a novel nitrated tricycle derivative, SK2, found that it preferentially killed oral cancer cells over non-malignant cells. nih.gov These studies on related structures suggest that this compound warrants investigation for its cytotoxic potential against various cancer cell lines.
| Compound Class/Name | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Nitroimidazole Derivatives | Breast Cancer (4T1), Lung Cancer (A549) | IC50 | 1.5 to 18.8 µM | openmedicinalchemistryjournal.comscispace.com |
| (2,6-dimethylphenyl)arsonic acid | Leukemia cells | AC50 | ~6.3 µM | mdpi.com |
A key mechanism through which anticancer agents exert their effect is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. Research into compounds structurally related to this compound has explored these mechanisms.
For instance, the nitrated tricycle compound SK2 was found to induce an accumulation of oral cancer cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov This was confirmed by an increase in the annexin (B1180172) V-positive cell population. Mechanistic studies revealed that SK2 activated key apoptosis-signaling proteins, including pancaspase and caspases 3, 8, and 9, and also induced oxidative stress and DNA damage. nih.gov Similarly, (2,6-dimethylphenyl)arsonic acid was found to induce apoptosis in leukemia and lymphoma cells primarily through the mitochondrial pathway, which was evidenced by caspase-9 cleavage and measurements of mitochondrial membrane integrity. mdpi.com The compound also led to a downregulation of the X-linked inhibitor of apoptosis protein (XIAP). mdpi.com These findings suggest that a potential mechanism of anticancer action for this compound could involve the induction of apoptosis and modulation of cell cycle progression.
Inhibition of Angiogenesis-Related Targets (e.g., VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a key mediator. A thorough review of available scientific literature did not yield specific studies investigating the inhibitory activity of this compound on VEGFR-2 or other angiogenesis-related targets. Research on the anti-angiogenic properties of this specific compound appears to be limited or not publicly available.
Anticonvulsant Activity
The anticonvulsant properties of N-phenylbenzamides have been a subject of significant research. While direct studies on the 3-nitro isomer are not available, comprehensive data exists for its structural isomer, N-(2,6-dimethylphenyl)-4-nitrobenzamide, which provides valuable insight into the potential activity of this chemical class.
Preclinical evaluations in mouse models are crucial for determining the potential of a compound to inhibit seizures. The maximal electroshock (MES) seizure test is a standard model used to identify anticonvulsant activity. In this test, N-(2,6-dimethylphenyl)-4-nitrobenzamide, a structural isomer of the subject compound, was shown to be effective after intraperitoneal administration in mice. nih.gov
The compound demonstrated a median effective dose (ED50) of 31.8 µmol/kg in the MES test. nih.gov Neurotoxicity was assessed by determining the median toxic dose (TD50), which was found to be 166.9 µmol/kg. nih.gov From these values, a protective index (PI = TD50/ED50) of 5.2 was calculated, indicating a favorable window between the dose required for efficacy and the dose causing neurotoxicity. nih.gov
| Parameter | Value |
|---|---|
| Median Effective Dose (ED50) | 31.8 µmol/kg |
| Median Toxic Dose (TD50) | 166.9 µmol/kg |
| Protective Index (PI) | 5.2 |
To contextualize the efficacy of this class of compounds, their activity is often compared with established antiepileptic drugs. While direct comparisons for this compound are unavailable, studies on its analogs provide a benchmark.
The related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, was found to be a very potent anticonvulsant in the MES model. nih.gov Following intraperitoneal administration in mice, it exhibited an ED50 value of 2.6 mg/kg, which was significantly more potent than the established anticonvulsant Phenytoin, which had an ED50 of 9.5 mg/kg in the same assay. nih.gov The pharmacological profile of 4-amino-N-(2,6-dimethylphenyl)benzamide was noted to be similar to that of Phenytoin. nih.gov
Furthermore, another analog, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was evaluated in rats via oral administration and found to be three times more active in the MES test than both Phenytoin and 4-amino-N-(2,6-dimethylphenyl)benzamide. nih.gov
| Compound | Median Effective Dose (ED50) |
|---|---|
| 4-amino-N-(2,6-dimethylphenyl)benzamide | 2.6 mg/kg |
| Phenytoin | 9.5 mg/kg |
Enzyme Inhibition Studies
The ability of compounds to inhibit specific enzymes is a key area of pharmaceutical research.
Acetylcholinesterase and Butyrylcholinesterase are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov A review of the scientific literature did not identify any studies that assessed the inhibitory effect of this compound on either AChE or BChE. While some studies have explored nitrobenzoate derivatives as a scaffold for cholinesterase inhibitors, specific data for the subject compound is not available. nih.gov
Alpha-glucosidase and alpha-amylase are enzymes involved in carbohydrate digestion. Their inhibition is a therapeutic approach for managing type 2 diabetes by controlling post-meal blood glucose levels. There are no available scientific studies or data concerning the inhibitory activity of this compound against either alpha-glucosidase or alpha-amylase.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activities of the chemical compound this compound for the outlined topics. Research and data pertaining to its tyrosinase inhibition, modulation of other enzymes and receptors, anti-inflammatory and analgesic potential, antiviral activity, antidiabetic potential, or antioxidant activity could not be located.
Therefore, this article cannot be generated as the required detailed research findings and data for this compound are not present in the public scientific domain. The user's strict requirement to focus solely on this specific compound and its activities within the provided outline cannot be met due to the absence of relevant studies.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 2,6 Dimethylphenyl 3 Nitrobenzamide and Its Analogues
Impact of Substituent Modifications on Biological Potency and Selectivity
Substituent modifications on both the N-(2,6-dimethylphenyl) and the 3-nitrobenzoyl moieties of the parent compound can profoundly impact biological potency and selectivity. Studies on related N-phenylbenzamide analogues have demonstrated that the nature and position of substituents are critical determinants of activity.
Furthermore, research on novel N-substituted aminobenzamide scaffolds has shown that various substitutions on the benzamide (B126) and the N-phenyl ring can lead to compounds with a range of biological activities. dovepress.com The introduction of different functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution, all of which are pivotal for biological potency and selectivity.
Table 1: Impact of Substituent Modifications on Anticonvulsant Activity of 4-Nitro-N-phenylbenzamide Analogues
| Compound | N-Phenyl Substitution | MES ED50 (µM/kg) | Neurotoxicity TD50 (µmol/kg) | Protective Index (PI) |
|---|---|---|---|---|
| Analog 1 | 2,6-dimethyl | 31.8 | 166.9 | 5.2 |
| Analog 2 | 2-chloro-6-methyl | 90.3 | 1,068 | 11.8 |
Data sourced from Walsh Medical Media. walshmedicalmedia.com
Role of the Nitro Group in Modulating Biological Activity and Metabolic Profile
The nitro group is a significant functional group in medicinal chemistry, known to act as both a pharmacophore and a toxicophore. nih.gov Its strong electron-withdrawing nature can influence the electronic properties of the entire molecule, affecting its interaction with biological targets. nih.gov In the case of N-(2,6-dimethylphenyl)-3-nitrobenzamide, the nitro group is expected to decrease the electron density of the benzoyl ring.
The biological activity of many nitro-containing compounds is linked to their metabolic reduction. nih.gov In vivo, aromatic nitro groups can be reduced to form highly reactive hydroxylamines and nitrosoamines, which can be responsible for both the therapeutic effects and the toxicity of the compound. cambridgemedchemconsulting.com This metabolic activation is a key consideration in the drug development process.
The position of the nitro group is also critical. While direct data for the 3-nitro isomer is limited, the demonstrated anticonvulsant activity of N-(2,6-dimethylphenyl)-4-nitrobenzamide underscores the importance of the nitro group for this particular biological effect. walshmedicalmedia.com In a study on 3-arylcoumarins, a nitro substituent at the 6-position of the coumarin (B35378) moiety was found to be essential for antibacterial activity against S. aureus, whereas nitro substitution on the 3-aryl ring alone resulted in inactive compounds. nih.govresearchgate.net This highlights that the contribution of the nitro group to biological activity is highly dependent on its molecular environment.
Bioisosteric replacement of the nitro group is a common strategy in medicinal chemistry to mitigate potential toxicity while retaining desired activity. cambridgemedchemconsulting.com Potential bioisosteres for the nitro group include cyano, sulfone, and various heterocyclic rings. cambridgemedchemconsulting.comnih.gov The unique properties of the nitro group, however, often make it a difficult structural motif to successfully emulate. nih.gov
Influence of Phenyl and Amide Substitutions on Pharmacological Properties
Substitutions on both the phenyl rings and the central amide linkage of this compound are critical in determining its pharmacological properties. The 2,6-dimethyl substitution pattern on the N-phenyl ring imparts significant steric hindrance, causing the two aromatic rings to be nearly orthogonal to each other. nih.gov This fixed conformation can be crucial for fitting into a specific binding pocket of a biological target.
In a study of N-benzylbenzamides, it was shown that this scaffold could act as a merged pharmacophore for both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org This demonstrates how the benzamide core can be utilized to design dual-target ligands. The pharmacological properties of benzamides are diverse, with various derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnih.govresearchgate.net
Table 2: Conformational Data for a Related Benzamide
| Compound | Dihedral Angle between Aromatic Rings | Dihedral Angle between Amide Core and Benzoyl Ring |
|---|---|---|
| N-(2,6-dimethylphenyl)-4-methylbenzamide | 78.8 (1)° | 3.5 (2)° |
Data sourced from Gowda et al. nih.gov
Design, Synthesis, and Evaluation of N 2,6 Dimethylphenyl 3 Nitrobenzamide Derivatives and Analogues
Rational Design Strategies for Novel Benzamide (B126) Derivatives
The rational design of new benzamide derivatives is a cornerstone for developing compounds with enhanced efficacy and selectivity. A key strategy involves the modification of existing bioactive molecules to improve their pharmacological profiles. nih.gov Researchers employ several sophisticated approaches to guide the design of these novel compounds.
One prevalent strategy is bioisosterism , where a portion of a molecule is replaced by another with similar physical or chemical properties. This technique was used to design a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, aiming to discover pesticides with high biological activity. mdpi.com
Another effective method is the splicing of bioactive substructures . This approach involves integrating a known bioactive scaffold, such as benzamide, with other pharmacologically active moieties. For instance, a diphenyl ether moiety was combined with a benzamide scaffold to create new derivatives with potential antifungal activities. jst.go.jp
Structure-activity relationship (SAR) studies are also crucial for rational design. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the structural features essential for potency. For example, studies on N-substituted benzamide derivatives revealed that a 2-substituent on the phenyl ring and heteroatoms in the amide group that can chelate with zinc ions are critical for antiproliferative activity. nih.gov Conversely, the presence of a chlorine atom or a nitro group on the same benzene ring was found to significantly decrease this activity. nih.gov
Furthermore, understanding the mechanism of action informs design strategies. Substituted benzamides are known to act as selective antagonists of dopamine D2-D3 receptors, a mechanism that supports their use in treating conditions like dysthymia and the negative symptoms of schizophrenia. nih.gov This knowledge allows for the targeted design of derivatives with specific modulatory effects on the dopaminergic system. nih.gov In the context of kinase inhibitors, crystal structures of target enzymes can be used to design inhibitors that interact with non-conserved residues, thereby achieving selectivity. nih.gov
Synthesis and Comprehensive Characterization of Substituted Benzamide Analogues
The synthesis of substituted benzamide analogues is typically achieved through the formation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative. Various synthetic routes have been developed to produce these compounds, often in high yields.
A common method involves activating the carboxylic acid group of a substituted benzoic acid. For example, nicotinic acid derivatives can be treated with oxalyl chloride and a catalytic amount of DMF in a solvent like CH2Cl2 to form the corresponding acyl chloride. mdpi.com This reactive intermediate is then coupled with a substituted aniline at room temperature to yield the desired N-substituted benzamide. nanobioletters.commdpi.com An alternative approach uses a mixture of a substituted benzoic acid, an amine, and a coupling agent in an appropriate solvent.
For instance, the synthesis of a series of novel benzamides containing a diphenyl ether moiety was accomplished by reacting an aqueous NaOH solution with the appropriate amine, followed by the slow addition of an acid chloride at 0°C. The reaction mixture was then stirred at room temperature, and the final products were purified using column chromatography. jst.go.jp
The general synthetic pathway for many benzamide derivatives can be summarized as follows:
Activation of Benzoic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. nanobioletters.commdpi.com
Amide Bond Formation: The activated benzoic acid is reacted with a substituted aniline. The reaction conditions can vary, sometimes requiring a base like pyridine (B92270) or triethylamine to neutralize the HCl produced. researchgate.net
Purification: The crude product is purified, typically by extraction and column chromatography on silica gel, to yield the pure benzamide derivative. nanobioletters.comjst.go.jp
The synthesized compounds are then comprehensively characterized using various spectroscopic techniques to confirm their structure and purity. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. nanobioletters.commdpi.comacs.org
Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are employed to determine the precise molecular weight of the compound, confirming its elemental composition. mdpi.comacs.org
Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the C=O and N-H bonds of the amide group. cyberleninka.ru
Melting Point Determination: The melting point is measured to assess the purity of the synthesized compound. nanobioletters.com
Table 1: Examples of Synthesized Substituted Benzamide Analogues and their Characterization Data
Comparative Biological Activity Assessment of Newly Synthesized Derivatives
Following synthesis and characterization, new benzamide derivatives are subjected to a battery of biological assays to determine their pharmacological potential. The specific assays are chosen based on the rational design of the compounds. Benzamide analogues have been evaluated for a wide spectrum of activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antiproliferative effects.
A study on a series of 4-nitro-N-phenylbenzamides revealed significant anticonvulsant properties. nih.gov The compounds were evaluated in mice using the maximal electroshock-induced seizure (MES) test. nih.gov Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide was found to be highly effective in this assay. nih.gov The results are often compared to standard drugs like phenytoin to gauge relative potency. nih.gov
In the realm of anti-inflammatory research, nitro-substituted benzamide derivatives have been screened for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. researchgate.net Certain compounds demonstrated significant dose-dependent inhibition with low cytotoxicity. researchgate.net Further investigation revealed that these active compounds could also suppress the expression of key inflammatory mediators like COX-2, IL-1β, and TNF-α. researchgate.net
The antimicrobial potential of benzamide derivatives is another active area of investigation. Newly synthesized compounds are tested against various strains of bacteria and fungi. nanobioletters.com For example, some novel benzamide compounds showed excellent activity against both B. subtilis (Gram-positive) and E. coli (Gram-negative) bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nanobioletters.com Similarly, other series of benzamide derivatives have been evaluated for their fungicidal activity against various plant pathogens and larvicidal activity against mosquito larvae. mdpi.comjst.go.jp
Table 2: Comparative Biological Activity of Selected Benzamide Derivatives
Prodrug Design Strategies for Enhanced Pharmacological Profiles
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. researchgate.netresearchgate.net This strategy is a valuable tool in drug development used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. researchgate.net
A prominent example of a prodrug strategy for a compound structurally related to N-(2,6-dimethylphenyl)-3-nitrobenzamide involves the anticonvulsant agent 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). To improve its properties, a diethylglycineamide analogue, DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide), was designed as a prodrug. nih.gov
In vivo, DEGA undergoes a series of metabolic transformations to release the active drug, LY201116. The metabolic pathway involves consecutive N-deethylations to form monoethylglycineamide (MEGA) and glycineamide (GA) analogues, which are then hydrolyzed to yield the active parent compound. nih.gov This time-dependent metabolic conversion allows for a sustained release of the active agent, potentially improving its therapeutic window. nih.gov Studies showed that the apparent potency of DEGA increased significantly with time after administration, which is characteristic of a prodrug that is converted to a more potent metabolite. nih.gov
The primary goals of prodrug design include:
Enhancing Bioavailability: By masking polar functional groups, a prodrug can have increased lipophilicity, leading to better absorption across biological membranes. researchgate.net
Improving Solubility: Conversely, hydrophilic promoieties can be attached to a poorly soluble drug to enhance its aqueous solubility for parenteral administration.
Site-Selective Delivery: Prodrugs can be designed to be activated by specific enzymes that are concentrated in the target tissue, thereby increasing the drug concentration at the site of action and reducing systemic side effects.
Prolonging Duration of Action: A prodrug that is slowly converted to the active drug can provide a sustained therapeutic effect, reducing the frequency of administration. nih.gov
The rational design of prodrugs requires a thorough understanding of the parent drug's pharmacokinetic and physicochemical limitations, as well as knowledge of the metabolic enzymes that can be exploited for the bioactivation process. researchgate.net
Future Research Directions and Translational Potential of N 2,6 Dimethylphenyl 3 Nitrobenzamide
Identification of Novel Molecular Targets and Binding Mechanisms
A crucial first step in characterizing the potential of N-(2,6-dimethylphenyl)-3-nitrobenzamide is the identification of its molecular targets. The benzamide (B126) scaffold is a common feature in a variety of biologically active molecules, suggesting a broad range of potential interactions. For instance, certain benzamide derivatives have shown affinity for neurological receptors, while others exhibit anti-inflammatory or anti-cancer properties.
Initial screening efforts could employ a variety of techniques to identify potential binding partners. High-throughput screening against a panel of known drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could provide initial leads. More advanced proteomic approaches, such as affinity chromatography-mass spectrometry, could identify novel or unexpected binding partners within a cellular lysate.
Once a potential target is identified, detailed biophysical and structural studies will be necessary to characterize the binding mechanism. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on binding affinity and kinetics. X-ray crystallography or cryogenic electron microscopy (cryo-EM) could then be used to determine the three-dimensional structure of the compound bound to its target, revealing the specific molecular interactions that govern binding. This structural information would be invaluable for understanding the compound's mechanism of action and for guiding future structure-activity relationship (SAR) studies to develop more potent and selective analogs.
Given the presence of the nitro group, researchers should also investigate the possibility of bioactivation. Nitroaromatic compounds can undergo enzymatic reduction in biological systems to form reactive intermediates that can covalently modify their targets. Understanding whether this compound acts as a reversible inhibitor or an irreversible covalent modifier is critical for its development as a therapeutic agent or a research tool.
Table 1: Potential Molecular Targets for this compound Based on Benzamide Scaffold Precedent
| Target Class | Potential Therapeutic Area | Rationale |
| Ion Channels | Neurology, Pain Management | Some benzamide derivatives exhibit anticonvulsant activity by modulating ion channel function. |
| Enzymes (e.g., Kinases, HDACs) | Oncology, Inflammation | The benzamide moiety is a known scaffold for enzyme inhibitors. |
| G-Protein Coupled Receptors (GPCRs) | Various | Benzamides are present in a wide range of GPCR-targeting drugs. |
Development of Advanced Drug Delivery Systems (Academic Focus)
The physicochemical properties of this compound, such as its solubility and permeability, will dictate the need for advanced drug delivery systems. Poor aqueous solubility is a common challenge for many small molecule drug candidates, and this can limit their bioavailability and therapeutic efficacy.
In an academic setting, various strategies could be explored to enhance the delivery of this compound. One approach is the use of nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These systems can encapsulate the drug, protecting it from degradation and improving its solubility. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug to specific cells or tissues, thereby increasing its efficacy and reducing off-target side effects.
Another promising avenue is the development of drug-polymer conjugates. By covalently attaching this compound to a biocompatible polymer like polyethylene (B3416737) glycol (PEG), its pharmacokinetic profile can be significantly improved. PEGylation can increase the drug's half-life in circulation, reduce its immunogenicity, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
The choice of delivery system will depend on the intended therapeutic application. For example, if the compound is found to have neuroprotective effects, a delivery system capable of crossing the blood-brain barrier would be required. This might involve the use of nanoparticles decorated with specific ligands that can engage with transporters on the brain endothelium.
Investigation of Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic effects of this compound with existing therapeutic agents could unlock new treatment paradigms.
Synergy can arise from various mechanisms, such as targeting different pathways involved in the disease process, overcoming drug resistance, or enhancing the bioavailability of one or both drugs. For example, if this compound is found to inhibit a specific cellular signaling pathway, it could be combined with a drug that targets a different node in the same or a parallel pathway.
In the context of infectious diseases, some nitroheterocyclic compounds have shown synergistic effects when combined with other antimicrobial agents. This is often due to different mechanisms of action that, when combined, lead to a more potent bactericidal or parasiticidal effect.
Preclinical studies to investigate synergistic effects would typically involve in vitro cell-based assays where cells are treated with each drug alone and in combination. The degree of synergy can then be quantified using mathematical models such as the Chou-Talalay method. Promising combinations would then be further evaluated in animal models of the disease.
Exploration of this compound as a Biochemical Probe
Beyond its potential as a therapeutic agent, this compound could also serve as a valuable biochemical probe to study biological processes. A good biochemical probe should be potent, selective, and have a well-characterized mechanism of action.
If this compound is found to be a potent and selective inhibitor of a particular enzyme or receptor, it could be used to dissect the role of that target in cellular signaling and disease. To be a truly versatile probe, it would be beneficial to develop a suite of related molecules with different properties. For example, a version of the compound could be synthesized with a "warhead" that allows for covalent labeling of its target, facilitating target identification and validation.
Furthermore, the compound could be modified to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. This would enable researchers to visualize the subcellular localization of the target protein or to isolate it from complex biological mixtures for further analysis. The development of such chemical biology tools would be a significant contribution to the scientific community, enabling a deeper understanding of the biological systems in which the target of this compound is involved.
Intellectual Property and Patent Landscape Analysis in Benzamide Research
The development of any new chemical entity for therapeutic use is intrinsically linked to the intellectual property landscape. A thorough analysis of existing patents is crucial to determine the freedom to operate and to identify opportunities for new patent filings.
The benzamide scaffold is present in numerous patented compounds, covering a wide range of therapeutic indications. Therefore, a detailed patent search would be necessary to assess the novelty and non-obviousness of this compound and its potential uses. This analysis should focus on patents claiming structurally similar compounds, as well as those covering the treatment of specific diseases that may be relevant to the biological activity of this compound.
Key areas to investigate in the patent landscape include:
Composition of matter patents: These patents protect the chemical structure of the compound itself.
Method of use patents: These patents cover the use of a compound for treating a specific disease.
Formulation patents: These patents protect specific drug delivery systems or formulations of a compound.
Understanding the existing patent landscape will not only inform the strategic development of this compound but also highlight areas where new intellectual property can be generated. For example, the discovery of a novel molecular target or a new therapeutic application for this compound could be the basis for a strong patent application.
Q & A
Q. What are the standard synthetic routes for N-(2,6-dimethylphenyl)-3-nitrobenzamide, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves coupling 3-nitrobenzoyl chloride with 2,6-dimethylaniline under basic conditions. A documented procedure ( ) uses toluene as a solvent and diethylamine as a base, with stirring at ambient temperature. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via recrystallization. Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity to improve yield .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and methyl group positions. Infrared (IR) spectroscopy identifies the nitro (NO₂) and amide (C=O) functional groups. Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation; for example, SHELX software ( ) has been widely used for refining crystallographic data of related benzamide derivatives .
Q. How does the nitro group influence the compound’s thermal stability, and what methods assess this property?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods. The nitro group may reduce thermal stability due to its electron-withdrawing nature, potentially leading to exothermic decomposition. Comparative studies with non-nitrated analogs (e.g., N-(2,6-dimethylphenyl)benzamide) can isolate the nitro group’s impact .
Q. What in vitro biological activity assays are applicable to evaluate this compound’s potential pharmacological properties?
Antimicrobial activity can be tested via broth microdilution assays against Gram-positive/negative bacteria. Cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzymatic inhibition studies (e.g., kinase assays) are common. Structure-activity relationship (SAR) analysis with analogs ( ) helps identify critical functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?
High-resolution SCXRD data refined using SHELXL ( ) can address discrepancies. For example, disorder in the nitro group or anisotropic displacement parameters may explain variations. Twinning or pseudo-symmetry should be ruled out via PLATON or similar validation tools .
Q. What computational methods predict the regioselectivity of electrophilic substitution reactions on the benzamide core?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying reactive sites. For nitro-substituted derivatives ( ), meta-directing effects of the nitro group can be quantified using Fukui indices or molecular electrostatic potential maps .
Q. What degradation pathways dominate under hydrolytic or oxidative conditions, and how are degradation products identified?
Hydrolysis under acidic/basic conditions may cleave the amide bond, yielding 3-nitrobenzoic acid and 2,6-dimethylaniline. Oxidation (e.g., with H₂O₂) could form nitroso or hydroxylamine derivatives. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and 2D-NMR track degradation pathways .
Q. How do solubility limitations in aqueous media affect formulation for biological testing, and what strategies mitigate this?
Co-solvents (e.g., DMSO), micellar encapsulation, or pro-drug approaches improve solubility. Phase-solubility diagrams with cyclodextrins or surfactants (e.g., Tween-80) can optimize delivery. highlights toluene/diethylamine as non-aqueous reaction media, suggesting hydrophobicity challenges .
Q. What metabolomics approaches identify in vivo metabolites of this compound?
High-resolution mass spectrometry (HRMS) coupled with liver microsome assays detects Phase I/II metabolites. Stable isotope labeling or tandem MS/MS fragmentation distinguishes nitro-reduced (amine) or hydroxylated derivatives. Comparative studies with deuterated analogs enhance metabolite tracking .
Q. How does the nitro group’s electronic environment influence reactivity in palladium-catalyzed cross-coupling reactions?
The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, hindering direct coupling. Strategies include nitro reduction to an amine (catalytic hydrogenation) prior to coupling or using directing groups (e.g., boronic esters). Computational modeling ( ) can predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
